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Compound of Interest

Compound Name: Isofetamid

Cat. No.: B3026465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the fungicide

isofetamid and its primary metabolites. The information is compiled from various regulatory

assessments and scientific studies to support research and development activities. All

quantitative data is presented in structured tables for clear comparison, and detailed

methodologies for key toxicological assays are provided.

Executive Summary
Isofetamid, a succinate dehydrogenase inhibitor (SDHI) fungicide, exhibits a low acute toxicity

profile in mammalian systems. The primary target organs identified in repeated dose studies

are the liver and thyroid.[1][2][3] Isofetamid is not considered to be neurotoxic, carcinogenic,

genotoxic, or to pose a risk for reproductive or developmental toxicity at levels relevant to

human exposure.[1][2][3] Its metabolites, including GPTC, PPA, and 4HP, are considered to be

of no greater toxicological concern than the parent compound.[2]

Comparative Toxicity Data
The following tables summarize the available quantitative toxicological data for isofetamid and

its metabolite, GPTC. Data for the metabolites PPA and 4HP are not readily available in the

public domain as specific quantitative values; however, regulatory bodies have concluded that

they are covered by the Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)

established for isofetamid, indicating they are not of greater toxicological concern.[2]
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Table 1: Acute Toxicity
Compound Test Species Route Value Reference

Isofetamid LD50 Rat Oral
>2000 mg/kg

bw
[1]

LD50 Rat Dermal
>2000 mg/kg

bw
[1]

LC50 Rat Inhalation >4.82 mg/L [1]

Metabolite

GPTC
LD50 Rat Oral

>2000 mg/kg

bw
[2]

Table 2: Subchronic and Chronic Toxicity
Compoun
d

Study
Duration

Species NOAEL LOAEL
Target
Organs

Referenc
e

Isofetamid 90-day Rat
6.65 mg/kg

bw/day

68.9 mg/kg

bw/day

Liver,

Thyroid
[2]

90-day Dog
2.95 mg/kg

bw/day

29.3 mg/kg

bw/day
Liver [1]

1-year Dog
5.34 mg/kg

bw/day

29.3 mg/kg

bw/day
Liver [2]

Table 3: Genotoxicity
Compound Assay System Result Reference

Isofetamid Ames Test S. typhimurium Negative [2]

In vitro

Chromosome

Aberration

CHO cells Negative [2]

In vivo

Micronucleus
Mouse Negative [2]

Metabolite GPTC Ames Test S. typhimurium Negative [2]
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Table 4: Reproductive and Developmental Toxicity
Compoun
d

Study Species
NOAEL
(Parental)

NOAEL
(Offsprin
g/Fetal)

Effects
Referenc
e

Isofetamid

2-

Generation

Reproducti

on

Rat
679 mg/kg

bw/day

Not

established

Decreased

body

weight at

maternally

toxic doses

[2]

Developme

ntal
Rat

300 mg/kg

bw/day

300 mg/kg

bw/day

Skeletal

anomalies

at

maternally

toxic doses

[1]

Developme

ntal
Rabbit

300 mg/kg

bw/day

300 mg/kg

bw/day

Decreased

fetal body

weight at

maternally

toxic doses

[1]

Experimental Protocols
The toxicological evaluation of isofetamid and its metabolites relies on standardized

experimental protocols, primarily following OECD guidelines. Below are detailed methodologies

for key experiments.

Acute Oral Toxicity (Following OECD Guideline 423)
Principle: The acute toxic class method is a stepwise procedure using a small number of

animals per step to classify a substance's acute oral toxicity.

Test Animals: Typically, young adult rats (8-12 weeks old) of a single sex (usually females)

are used.
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Housing and Feeding: Animals are housed in standard conditions with controlled

temperature, humidity, and light cycle. They have free access to standard laboratory diet and

drinking water.

Dosing: A single dose of the test substance is administered by gavage. The initial dose is

selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg bw).

Procedure:

Animals are fasted overnight prior to dosing.

The test substance is administered, and the animals are observed for mortality and clinical

signs of toxicity.

Observations are made frequently on the day of dosing and at least once daily for 14

days.

Body weights are recorded weekly.

At the end of the observation period, all surviving animals are euthanized and subjected to

a gross necropsy.

Data Analysis: The LD50 is estimated based on the mortality observed at different dose

levels.

Subchronic Oral Toxicity - 90-Day Study in Rodents
(Following OECD Guideline 408)

Principle: To characterize the toxic effects of a substance following repeated oral

administration for 90 days.

Test Animals: Typically, young adult rats are used.

Groups: At least three dose groups and a control group are used, with a sufficient number of

animals of each sex per group.
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Dosing: The test substance is administered daily, typically mixed in the diet, dissolved in

drinking water, or by gavage, for 90 days.

Observations:

Daily clinical observations for signs of toxicity.

Weekly measurement of body weight and food/water consumption.

Ophthalmological examination before and at the end of the study.

Hematology and clinical biochemistry analyses at termination.

Urinalysis.

Pathology: At the end of the study, all animals are euthanized. A full gross necropsy is

performed, and selected organs are weighed. Histopathological examination is conducted on

organs from the control and high-dose groups, and any target organs from all dose groups.

Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-

Adverse-Effect-Level (LOAEL) are determined.

Bacterial Reverse Mutation Test (Ames Test) (Following
OECD Guideline 471)

Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium

and Escherichia coli to detect point mutations, which result in a reversion to a prototrophic

state.

Test System: Multiple strains of bacteria with different mutations are used to detect various

types of mutagens.

Metabolic Activation: The test is performed with and without an exogenous metabolic

activation system (S9 mix) from rat liver to mimic mammalian metabolism.

Procedure:
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The tester strains are exposed to the test substance at several concentrations, with

appropriate negative and positive controls.

The bacteria are then plated on a minimal medium lacking the required amino acid.

Plates are incubated for 48-72 hours.

Data Analysis: The number of revertant colonies is counted. A substance is considered

mutagenic if it induces a concentration-related increase in the number of revertant colonies

compared to the negative control.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of isofetamid and a typical workflow

for toxicological assessment.
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Caption: Mechanism of action of Isofetamid as a Succinate Dehydrogenase Inhibitor (SDHI).
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Tier 1: Acute Toxicity & Genotoxicity

Tier 2: Subchronic Toxicity & Further Genotoxicity

Tier 3: Chronic Toxicity & Specialized Studies
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Caption: Tiered approach for the toxicological assessment of a new chemical substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3026465#comparative-toxicology-of-isofetamid-and-
its-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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